Branaplam mesylate, also known by its International Nonproprietary Name, is a small molecule classified as a splicing modulator. It is primarily developed for the treatment of Spinal Muscular Atrophy Type 1 and Huntington's disease. This compound functions by increasing levels of survival motor neuron protein, which is crucial for motor neuron health and function. The molecular weight of branaplam is approximately 393.48 g/mol, and it is characterized by its amphoteric nature, with measured pKa values of 11.5, 9.8, and 2.3, indicating its behavior as both an acid and a base under different conditions .
Branaplam is synthesized through organic methods and has been the subject of various pharmaceutical formulations aimed at improving its bioavailability and therapeutic efficacy. It falls under the category of splicing modulators, specifically targeting the SMN2 gene to enhance the production of functional survival motor neuron protein . The compound is classified as a Biopharmaceutics Classification System Class II drug due to its low solubility but high permeability in biological systems .
The synthesis of branaplam involves several organic chemistry techniques, including multi-step reactions that lead to the formation of its complex structure. According to patent literature, branaplam can be synthesized using specific methodologies outlined in various examples from international publications . These methods typically involve the use of reagents that facilitate the formation of key functional groups essential for its biological activity.
The synthesis pathway includes steps such as:
Branaplam's molecular structure features a distinctive arrangement that supports its function as a splicing modulator. The structural formula can be represented as follows:
Branaplam participates in various chemical reactions that are integral to its mechanism of action. Key reactions include:
The compound's ability to modulate splicing involves specific interactions at the molecular level, where it binds to RNA sequences and alters their conformation, thereby influencing splice site selection .
Branaplam acts primarily by modulating RNA splicing processes in cells affected by spinal muscular atrophy. The mechanism involves:
Preclinical studies have demonstrated that branaplam effectively increases survival motor neuron protein levels in cellular models, which correlates with improved motor neuron function .
Branaplam exhibits several notable physical and chemical properties:
Branaplam has significant scientific applications primarily in treating genetic disorders such as spinal muscular atrophy and potentially other neurodegenerative diseases like Huntington's disease. Its role as a splicing modulator places it at the forefront of therapeutic strategies aimed at correcting genetic deficiencies related to mRNA processing.
Branaplam mesylate (chemical formula: C₂₂H₂₇N₅O₂) stabilizes the weak 5' splice site (5'SS) of SMN2 exon 7 through precise molecular interactions with the U1 snRNP–pre-mRNA complex. The drug specifically targets RNA duplexes formed between the 5' end of U1 snRNA and the SMN2 exon 7 5'SS (agga/GUaagu), which characteristically contains a non-canonical bulged adenine at the −1 position (−1A bulge) [2] [3]. This bulge destabilizes the RNA helix, reducing U1 snRNP binding affinity by ~100-fold compared to canonical 5'SS sequences [3] [5].
Structural studies reveal that branaplam binds the major groove of the RNA duplex, forming hydrophobic interactions with the unpaired −1A and hydrogen bonds with adjacent nucleotides (Figure 2b in [2]). The drug's pyridazine moiety anchors to U1 snRNA's phosphate backbone, while its fluorophenyl group contacts the 5'SS guanine at position +1 [2] [4]. This "bulge repair" mechanism flattens the RNA helix, enabling optimal recruitment of the U1 snRNP protein U1-C. U1-C's zinc finger domain then binds the stabilized duplex near the GU dinucleotide, forming a ternary complex with 15.0 ± 1.0 μM affinity [2] [3].
Table 1: Binding Affinities of Branaplam to Spliceosomal Components
Complex | Affinity (Kd) | Method | Functional Consequence |
---|---|---|---|
U1 snRNP:SMN2 5'SS | 15.0 ± 1.0 μM | ¹⁹F NMR | Stabilizes functional spliceosome assembly |
U1 snRNP:Canonical 5'SS | No binding | ¹⁹F NMR | Explains sequence selectivity |
RNA duplex alone | 28–74 μM | NMR | Drug requires protein context for high-affinity binding |
Branaplam exhibits distinct 5'SS specificity governed by dual RNA recognition motifs, unlike the single-motif preference of risdiplam. Massively parallel splicing assays (MPSAs) using 32,768 variant 5'SS sequences (ANNN/GYNNNN) demonstrate that branaplam activates two dominant motifs: ANGA/GU and AAGA/GU [4] [8]. The −1A bulge is essential but insufficient for activation; flanking nucleotides determine drug responsiveness. For example:
Table 2: Exon Inclusion Efficiency of SMN2 5'SS Variants Under Branaplam Treatment
5'SS Sequence | PSI (DMSO) | PSI (50 nM Branaplam) | ΔPSI | Motif Class |
---|---|---|---|---|
AGGA/GUAAAU | 25% | 85% | +60% | Responsive (ANGA/GU) |
AAGA/GUACGU | 18% | 78% | +60% | Responsive (AAGA/GU) |
CGCA/GUAAAU | 22% | 28% | +6% | Non-responsive |
The drug's promiscuity compared to risdiplam arises from its ability to engage alternative RNA conformations: Mode 1 involves direct −1A contact, while Mode 2 stabilizes adjacent mismatches without direct bulge interaction [4]. This dual recognition explains branaplam's broader off-target profile, including exon skipping in STRN3 (a SMN2 paralog) and induction of pseudoexon inclusion in HTT (huntingtin gene) [7] [10]. In Huntington's disease models, branaplam promotes inclusion of a cryptic exon in HTT mRNA, triggering nonsense-mediated decay and reducing mutant huntingtin protein by >50% [7] [8].
Branaplam modulates spliceosome kinetics through a sequential binding mechanism that extends U1 snRNP residence time on SMN2 pre-mRNA. Colocalization single-molecule spectroscopy (CoSMoS) reveals four key steps:
Table 3: Kinetic Parameters of U1 snRNP-5'SS Interactions With/Without Branaplam
Parameter | No Drug | + Branaplam | Change | Method |
---|---|---|---|---|
U1 snRNP residence time | 30 sec | >300 sec | 10-fold ↑ | CoSMoS |
Complex dissociation (koff) | 0.033 s⁻¹ | 0.0033 s⁻¹ | 10-fold ↓ | SPR |
Activation energy barrier | 28.5 kJ/mol | 19.2 kJ/mol | 33% ↓ | MST |
Thermodynamic profiling via microscale thermophoresis (MST) shows branaplam binding reduces the activation energy for spliceosome assembly by 33% (from 28.5 kJ/mol to 19.2 kJ/mol) [3] [5]. This energy reduction specifically compensates for the thermodynamic penalty imposed by the −1A bulge, making SMN2 exon 7 splicing competitive with constitutive exons. The drug's effect is concentration-dependent but saturable, with EC50 = 11 nM for SMN2 exon 7 inclusion and Hill coefficient = 1.8, indicating positive cooperativity [4] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: